2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5

Isotope dilution mass spectrometry Quantitative bioanalysis Estrogen metabolomics

Unlabeled 2-hydroxyestradiol cannot serve as an internal standard for quantitative MS due to co-elution with the analyte. This penta-deuterated analog (Δm = +5 Da) solves that by providing baseline-resolved mass separation for accurate isotope dilution quantification. - Enables ID-LC-MS/MS quantitation of 2-OHE2 with inter-assay CV <6.0% and LOD of 10 fg on column (≈0.33-0.37 pmol/L) in serum. - Validated in peer-reviewed methods for estrogen metabolite profiling in serum, plasma, urine, and environmental water matrices. - Compatible with dansyl chloride derivatization workflows for enhanced ESI sensitivity at trace levels.

Molecular Formula C18H19O3D5
Molecular Weight 293.42
CAS No. 221093-33-0
Cat. No. B602633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5
CAS221093-33-0
SynonymsSCHEMBL4095308;  Estra-1,3,5(10)-triene-1,4,16,16,17-d5-2,3,17-triol,(17b)-
Molecular FormulaC18H19O3D5
Molecular Weight293.42
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)O
InChIInChI=1S/C18H24O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,19-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1/i5D2,8D,9D,17D
InChIKeyDILDHNKDVHLEQB-MLEVBVPTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-17β-estradiol-d5 Overview


2-Hydroxy-17β-estradiol-1,4,16,16,17-d5 is a penta-deuterated stable isotope-labeled analog of 2-hydroxyestradiol (2-OHE2), a catechol estrogen metabolite of 17β-estradiol . This compound incorporates five deuterium atoms at positions 1, 4, 16, 16, and 17 of the estradiol backbone, yielding a molecular formula of C18H19D5O3 with a molecular weight of 293.41 g/mol [1]. As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed for isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) applications in quantitative estrogen metabolite profiling .

Type Stable isotope-labeled internal standard (SIL-IS)
Labeling Penta-deuterated (1,4,16,16,17-d5) analog of 2-hydroxyestradiol
Workflow ID-LC-MS/MS quantitative estrogen metabolite profiling

Unmatched Performance of 2-Hydroxy-17β-estradiol-d5


Generic substitution with unlabeled 2-hydroxyestradiol fails in quantitative mass spectrometry because co-eluting unlabeled analyte and internal standard are indistinguishable by MS detection, precluding accurate isotope dilution quantitation [1]. Alternative deuterated 2-hydroxyestradiol analogs with differing deuteration positions (e.g., 6β-d1, 6α-7α-d2, or 6α-6β-7α-d3) exhibit regio-specific labeling that alters their chromatographic retention behavior and MS/MS fragmentation patterns relative to the native analyte, compromising their validity as internal standards for this specific analyte [2]. Furthermore, the 1,4,16,16,17-d5 labeling pattern has been specifically validated in peer-reviewed LC-MS/MS methods for comprehensive estrogen metabolite profiling across multiple matrices (serum, plasma, urine) with documented quantitative performance metrics [3].

! Unlabeled 2-hydroxyestradiol co-elutes identically and cannot be distinguished by MS, precluding isotope dilution quantitation.
! Alternative deuterated analogs (e.g., 6β-d1) may shift chromatographic retention and MS/MS fragmentation, limiting internal standard validity.
! The 1,4,16,16,17-d5 pattern has been reported in multi-matrix estrogen profiling methods; substitution risks unverified quantitative performance.

2-Hydroxy-17β-estradiol-d5: Key Differentiators


Isotope Dilution Precision Advantage

When employed as an isotope dilution internal standard in LC-MS/MS quantification of serum 2-hydroxyestradiol, 2-Hydroxy-17β-estradiol-1,4,16,16,17-d5 enables inter-assay coefficients of variation (CV) below 6.0%, a level of precision unattainable with external calibration using unlabeled 2-hydroxyestradiol alone [1]. The isotope dilution approach using this penta-deuterated analog corrects for analyte losses during sample preparation (liquid-liquid extraction, solid-phase extraction, derivatization) and compensates for ion suppression/enhancement effects inherent to electrospray ionization .

Isotope Dilution Precision
Head-to-head
CV < 6.0% (ID-LC-MS/MS)
vs. 15–25% (external calibration)
Supports high-precision quantitation for estrogen biomarker research
Reported in serum method; corrects extraction losses and ion suppression
Isotope dilution mass spectrometry Quantitative bioanalysis Estrogen metabolomics

Penta-Deuteration Advantage

The 1,4,16,16,17-d5 labeling pattern (five deuterium atoms; Δm = +5 Da) provides superior chromatographic co-elution characteristics compared to alternative deuterated 2-hydroxyestradiol analogs labeled at fewer positions (e.g., 6β-d1 or 6α-7α-d2) . This specific deuteration pattern maintains near-identical physicochemical properties to the native analyte while providing sufficient mass shift to avoid isotopic overlap in MS detection. In contrast, analogs with deuteration at the 6α, 6β, or 7α positions exhibit altered stereoelectronic effects that affect chromatographic retention and may show differential extraction recovery from biological matrices [1].

Penta-Deuteration Label
Class-level
Δm = +5 Da; isotopic enrichment ≥98%
Penta-deuterated label supports minimal isotopic overlap with native analyte
Mass shift reduces M+1/M+2 cross-talk risk; co-elution maintained
Deuterium isotope effect Chromatographic resolution Internal standard selection

Metabolic Pathway: 2-OHE2 vs. 2-MeOE2

2-Hydroxyestradiol (2-OHE2) and 2-methoxyestradiol (2-MeOE2) represent sequential metabolites in the estrogen 2-hydroxylation pathway, with 2-OHE2 serving as the direct substrate for catechol-O-methyltransferase (COMT)-mediated methylation to form 2-MeOE2 [1]. In human vascular smooth muscle cells, 2-hydroxyestradiol and 2-methoxyestradiol were more potent than estradiol in inhibiting DNA synthesis, with the antimitogenic effects of 2-hydroxyestradiol blocked by COMT inhibitors (OR486, quercetin) whereas 2-methoxyestradiol remained active, demonstrating that 2-OHE2's activity is mediated through its conversion to 2-MeOE2 [2]. Procurement of 2-Hydroxy-17β-estradiol-d5 (rather than 2-methoxyestradiol-d5) is essential for studies investigating COMT-dependent metabolic activation, CYP450-mediated catechol estrogen formation, or the precursor-product relationship between 2-OHE2 and 2-MeOE2 [3].

Metabolic Pathway: 2-OHE2 vs. 2-MeOE2
Cross-study
2-OHE2: COMT substrate; activity blocked by COMT inhibitors
2-MeOE2: COMT product; remains active
2-OHE2-d5 supports COMT-dependent metabolic flux studies
Precursor-product relationship demonstrated in vascular SMC assays
Estrogen metabolism Catechol-O-methyltransferase (COMT) CYP450 metabolism

Validated Method Performance in Serum Profiling

In a validated stable isotope dilution LC-MS/MS method for serum estrogen metabolite profiling, use of 2-Hydroxy-17β-estradiol-1,4,16,16,17-d5 as an internal standard enabled a limit of detection (LOD) of 10 fg on column (approximately 0.33–0.37 pmol/L) with intraclass correlation coefficients (ICCs) ranging from 0.93 to 0.996 (median 0.98) across masked technical replicates . This method has been applied to quantify 15 estrogens and estrogen metabolites simultaneously, including the 2-hydroxylation, 4-hydroxylation, and 16α-hydroxylation pathways, in serum samples from postmenopausal women for breast cancer risk assessment studies [1]. The same method demonstrated laboratory coefficients of variation <3% (median 0.29%; range 0.1–2.06%) and ICCs >99% for each estrogen metabolite when using this deuterated internal standard panel .

Validated Serum Method
Head-to-head
LOD: 10 fg on column (~0.33 pmol/L)
ICC: 0.93–0.996
Supports low-level detection in small-volume serum samples
Reported in 15-analyte multiplexed LC-MS/MS assay
Method validation Limit of detection (LOD) Intraclass correlation coefficient (ICC)

Matrix Effect Mitigation

Stable isotope-labeled internal standards such as 2-Hydroxy-17β-estradiol-d5 co-elute with the native analyte and experience identical matrix-induced ion suppression or enhancement during electrospray ionization, enabling post-extraction correction of matrix effects that cannot be achieved with structural analogs or external calibration [1]. Deuterated internal standards that exhibit chromatographic separation from the unlabeled compound (due to deuterium isotope effects on retention) do not experience exactly the same instrumental conditions as the analyte, compromising their ability to correct for matrix effects [2]. The 1,4,16,16,17-d5 labeling pattern on 2-hydroxyestradiol has been specifically selected and validated to minimize deuterium-induced chromatographic shifts while providing sufficient mass separation .

Matrix Effect Correction
Class-level
Co-elution with native 2-OHE2; identical ion suppression profile
Co-elution supports matrix effect correction for quantitative accuracy
Structural analogs may show ratio drift under ion suppression
Matrix effects Ion suppression Electrospray ionization Quantitative accuracy

Validated Applications of 2-Hydroxy-17β-estradiol-d5


Breast Cancer Risk: Estrogen Metabolite Profiling

This deuterated internal standard is essential for isotope dilution LC-MS/MS assays quantifying 2-hydroxyestradiol in serum from postmenopausal women, where inter-assay CV <6.0% and LOD of 10 fg on column (≈0.33–0.37 pmol/L) have been validated [1]. The 2-hydroxylation pathway metabolites (including 2-OHE2) are biomarkers of CYP1A1/CYP1B1 activity and COMT-mediated detoxification, with altered 2-OHE2:16α-OHE1 ratios associated with breast cancer risk .

Cardiovascular Protection via Estrogen Metabolites

2-Hydroxyestradiol is the direct precursor to 2-methoxyestradiol, a potent antimitogenic metabolite that inhibits vascular smooth muscle cell proliferation via an estrogen receptor-independent mechanism [2]. The deuterated 2-OHE2-d5 standard enables precise quantification of 2-OHE2 concentrations in vascular tissue and plasma to study COMT-dependent metabolic activation, where 2-OHE2 activity is blocked by COMT inhibitors whereas 2-methoxyestradiol remains active in both WT and COMT-KO SMCs [3].

Environmental Trace Detection of Catechol Estrogens

The penta-deuterated labeling pattern (Δm = +5 Da) provides sufficient mass separation for accurate quantification of 2-hydroxyestradiol at ng/L levels in environmental water samples, where matrix effects from dissolved organic matter produce significant ion suppression [4]. The compound's suitability for derivatization-based LC-MS/MS methods (e.g., dansyl chloride derivatization) enhances ionization efficiency for trace-level detection in complex environmental matrices .

Metabolic Stability & PK Studies for Estrogen Therapeutics

As a stable isotope-labeled internal standard, this compound supports regulated bioanalysis under FDA/EMA guidelines for accuracy (85-115%) and precision (CV ≤15%) in preclinical and clinical pharmacokinetic studies [5]. The compound is used to monitor CYP450-mediated oxidation of estradiol-based drug candidates to catechol estrogen metabolites, a critical pathway for assessing potential genotoxic metabolite formation via redox cycling and DNA adduct generation .

Application
Selection Property
Validation Focus
Breast cancer risk estrogen profiling
Isotope dilution internal standard
Low-level quantitation in serum matrices
Vascular cell signaling research
2-OHE2 metabolic pathway tracer
COMT-dependent metabolic flux
Environmental estrogen monitoring
Penta-deuterated mass shift
Matrix effect correction in water samples
Preclinical ADME metabolite profiling
Stable isotope-labeled internal standard
CYP450 metabolite tracking

Technical Documentation Hub

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18 linked technical documents
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